molecular formula C23H22O3 B14470980 benzoic acid;2-benzyl-2,3-dihydro-1H-inden-5-ol CAS No. 65891-45-4

benzoic acid;2-benzyl-2,3-dihydro-1H-inden-5-ol

Cat. No.: B14470980
CAS No.: 65891-45-4
M. Wt: 346.4 g/mol
InChI Key: CJLZMKOBIVTCRU-UHFFFAOYSA-N
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Description

Benzoic acid;2-benzyl-2,3-dihydro-1H-inden-5-ol is a complex organic compound with a unique structure that combines the properties of benzoic acid and an indene derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid;2-benzyl-2,3-dihydro-1H-inden-5-ol can be achieved through a Ni-catalyzed formal exo-selective carboacylation of o-allylbenzamides with arylboronic acid pinacol esters. This reaction is triggered by the oxidative addition of an activated amide C-N bond to a Ni(0) catalyst and proceeds via alkene insertion into a Ni(II)-acyl bond .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Benzoic acid;2-benzyl-2,3-dihydro-1H-inden-5-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Benzoic acid;2-benzyl-2,3-dihydro-1H-inden-5-ol has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may have potential as a bioactive compound with therapeutic properties.

    Medicine: Research may explore its potential as a drug candidate for various diseases.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which benzoic acid;2-benzyl-2,3-dihydro-1H-inden-5-ol exerts its effects involves interactions with molecular targets and pathways. These interactions can include binding to specific enzymes or receptors, altering cellular processes, and modulating biochemical pathways. The exact mechanism would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Hydroxyhydrindene
  • 5-Hydroxyindan
  • 5-Indanol
  • Indanol-5
  • Indan-5-ol

Uniqueness

Benzoic acid;2-benzyl-2,3-dihydro-1H-inden-5-ol is unique due to its combination of benzoic acid and indene moieties, which confer distinct chemical and biological properties

Properties

CAS No.

65891-45-4

Molecular Formula

C23H22O3

Molecular Weight

346.4 g/mol

IUPAC Name

benzoic acid;2-benzyl-2,3-dihydro-1H-inden-5-ol

InChI

InChI=1S/C16H16O.C7H6O2/c17-16-7-6-14-9-13(10-15(14)11-16)8-12-4-2-1-3-5-12;8-7(9)6-4-2-1-3-5-6/h1-7,11,13,17H,8-10H2;1-5H,(H,8,9)

InChI Key

CJLZMKOBIVTCRU-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2=C1C=CC(=C2)O)CC3=CC=CC=C3.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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